molecular formula C11H10N6 B14279076 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine CAS No. 135052-26-5

2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine

Cat. No.: B14279076
CAS No.: 135052-26-5
M. Wt: 226.24 g/mol
InChI Key: JHKUFUGKXIQNPC-UHFFFAOYSA-N
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Description

2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coordination Chemistry: It can form coordination complexes with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated imidazole derivatives.

Scientific Research Applications

2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Catalysis: It serves as a ligand in catalytic systems for various organic transformations.

Mechanism of Action

The mechanism by which 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di(1H-imidazol-1-yl)-6-phenylpyrimidine
  • 2,4-Di(1H-imidazol-1-yl)-6-chloropyrimidine
  • 2,4-Di(1H-imidazol-1-yl)-6-aminopyrimidine

Uniqueness

2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity. Its methyl group at the 6-position of the pyrimidine ring also influences its steric and electronic characteristics, differentiating it from other similar compounds.

Properties

CAS No.

135052-26-5

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

2,4-di(imidazol-1-yl)-6-methylpyrimidine

InChI

InChI=1S/C11H10N6/c1-9-6-10(16-4-2-12-7-16)15-11(14-9)17-5-3-13-8-17/h2-8H,1H3

InChI Key

JHKUFUGKXIQNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3C=CN=C3

Origin of Product

United States

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